molecular formula C13H15F3N2O3 B2785640 (1-(4-Nitro-2-(trifluoromethyl)phenyl)piperidin-4-yl)methanol CAS No. 1260780-77-5

(1-(4-Nitro-2-(trifluoromethyl)phenyl)piperidin-4-yl)methanol

Cat. No.: B2785640
CAS No.: 1260780-77-5
M. Wt: 304.269
InChI Key: DIQPKHHZALRRSC-UHFFFAOYSA-N
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Description

(1-(4-Nitro-2-(trifluoromethyl)phenyl)piperidin-4-yl)methanol is a useful research compound. Its molecular formula is C13H15F3N2O3 and its molecular weight is 304.269. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(1-(4-Nitro-2-(trifluoromethyl)phenyl)piperidin-4-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the transcription of specific genes, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in key metabolic processes, thereby altering the overall metabolic state of the cell. These interactions are essential for understanding the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its function and effectiveness .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .

Properties

IUPAC Name

[1-[4-nitro-2-(trifluoromethyl)phenyl]piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3/c14-13(15,16)11-7-10(18(20)21)1-2-12(11)17-5-3-9(8-19)4-6-17/h1-2,7,9,19H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQPKHHZALRRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.